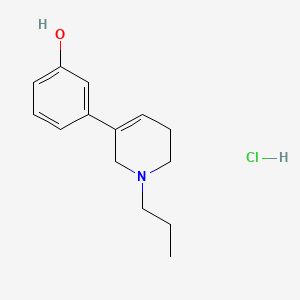

Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride

Description

Le phénol, 3-(1,2,5,6-tétrahydro-1-propyl-3-pyridinyl)-, chlorhydrate est un composé chimique de formule moléculaire C14H19NO·HCl et d'un poids moléculaire de 253.772 . Ce composé est connu pour ses propriétés d'agoniste central de la dopamine et a été étudié pour ses effets potentiels sur le système nerveux central .

Propriétés

Numéro CAS |

83010-47-3 |

|---|---|

Formule moléculaire |

C14H20ClNO |

Poids moléculaire |

253.77 g/mol |

Nom IUPAC |

3-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)phenol;hydrochloride |

InChI |

InChI=1S/C14H19NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5-7,10,16H,2,4,8-9,11H2,1H3;1H |

Clé InChI |

PMAXNPOSHISKJQ-UHFFFAOYSA-N |

SMILES canonique |

CCCN1CCC=C(C1)C2=CC(=CC=C2)O.Cl |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du phénol, 3-(1,2,5,6-tétrahydro-1-propyl-3-pyridinyl)-, chlorhydrate implique plusieurs étapes. Une méthode courante comprend la réaction du 3-pyridinol avec la propylamine dans des conditions spécifiques pour former le produit souhaité. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le phénol, 3-(1,2,5,6-tétrahydro-1-propyl-3-pyridinyl)-, chlorhydrate a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés chimiques et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs de la dopamine.

Industrie : Il peut être utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action du phénol, 3-(1,2,5,6-tétrahydro-1-propyl-3-pyridinyl)-, chlorhydrate implique son interaction avec les récepteurs de la dopamine dans le système nerveux central. Le composé agit comme un agoniste de la dopamine, se liant aux récepteurs de la dopamine et imitant les effets de la dopamine. Cette interaction conduit à l'activation des voies de signalisation en aval, ce qui entraîne divers effets physiologiques tels que l'inhibition de la synthèse de la dopamine striatale, l'inhibition du tir neuronal de la dopamine et la modulation de l'activité locomotrice.

Applications De Recherche Scientifique

Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with dopamine receptors.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride involves its interaction with dopamine receptors in the central nervous system. The compound acts as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects such as inhibition of striatal dopamine synthesis, inhibition of dopamine neuronal firing, and modulation of locomotor activity .

Comparaison Avec Des Composés Similaires

Le phénol, 3-(1,2,5,6-tétrahydro-1-propyl-3-pyridinyl)-, chlorhydrate peut être comparé à d'autres composés similaires, tels que :

3-(1-Propyl-3-pipéridinyl)phénol (3-PPP) : Les deux composés ont des structures et des propriétés d'agoniste de la dopamine similaires, mais leurs profils pharmacologiques peuvent différer en fonction de la taille du substituant N-alkyle et du niveau de saturation du cycle à six chaînons.

4-(1,2,5,6-Tétrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines : Ces composés présentent également des propriétés d'agoniste central de la dopamine et ont été étudiés pour leurs effets sur le système nerveux central.

Le caractère unique du phénol, 3-(1,2,5,6-tétrahydro-1-propyl-3-pyridinyl)-, chlorhydrate réside dans sa structure spécifique et les effets pharmacologiques qui en résultent, ce qui peut offrir des avantages dans certaines applications thérapeutiques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.